3-(4-Methoxyphenyl)-3-methyloxolane-2,5-dione
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Overview
Description
3-(4-Methoxyphenyl)-3-methyloxolane-2,5-dione is an organic compound that belongs to the class of oxolane derivatives It features a methoxyphenyl group and a methyloxolane ring, making it a compound of interest in various chemical and pharmaceutical research fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-3-methyloxolane-2,5-dione typically involves the reaction of 4-methoxybenzaldehyde with a suitable dione precursor under controlled conditions. One common method is the aldol condensation reaction, where 4-methoxybenzaldehyde reacts with a diketone in the presence of a base catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-3-methyloxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
3-(4-Methoxyphenyl)-3-methyloxolane-2,5-dione has several scientific research applications, including:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-3-methyloxolane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacryloyl derivatives: These compounds share the methoxyphenyl group and have similar structural features.
Thiophene derivatives: These compounds have a similar aromatic ring structure and are used in various applications.
Uniqueness
3-(4-Methoxyphenyl)-3-methyloxolane-2,5-dione is unique due to its specific combination of the methoxyphenyl group and the methyloxolane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
62582-20-1 |
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Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-3-methyloxolane-2,5-dione |
InChI |
InChI=1S/C12H12O4/c1-12(7-10(13)16-11(12)14)8-3-5-9(15-2)6-4-8/h3-6H,7H2,1-2H3 |
InChI Key |
AMKWJZQYKOJKGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)OC1=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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